Decarbamoylmitomycin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

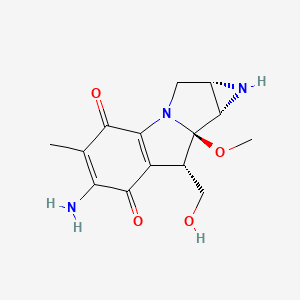

Decarbamoylmitomycin C is a derivative of mitomycin C, a well-known antitumor antibiotic. This compound lacks the carbamate group at the C10 position, which significantly alters its chemical properties and biological activities. It is primarily recognized for its ability to form DNA adducts, leading to cytotoxic effects in cancer cells .

准备方法

The synthesis of Decarbamoylmitomycin C involves the removal of the carbamate group from mitomycin C. This can be achieved through various chemical reactions, including reduction and hydrolysis. The synthetic route typically involves the use of specific reagents and conditions to ensure the selective removal of the carbamate group while preserving the integrity of the mitomycin core structure .

Industrial production methods for this compound are not extensively documented, but they likely involve similar chemical processes scaled up for larger production volumes. The stability and solubility of the compound are critical factors in its preparation and storage .

化学反应分析

Stereochemical Outcomes of DMC-DNA Adducts

DMC exhibits distinct stereochemical preferences compared to MC:

-

Bifunctional activation : DFT calculations reveal that β (cis) adducts are thermodynamically favored due to favorable orbital alignment and steric factors .

-

Autocatalytic activation : Despite thermodynamic favorability of β adducts, α (trans) adducts dominate under these conditions, suggesting kinetic control .

Reaction with Deoxyguanosine

DMC reacts with deoxyguanosine to form monoadducts, with stereochemical outcomes influenced by activation conditions:

-

Bifunctional conditions : Predominantly β (cis) adducts via nucleophilic attack at the C1 position of the mitosenes .

-

Autocatalytic conditions : α (trans) adducts form due to differences in reaction kinetics .

Reaction with Deoxyadenosine

DMC also forms adducts with deoxyadenosine (dA) via nucleophilic aromatic substitution. The synthesis involves:

-

Protected triaminomitosenes : Reacted with 6-fluoropurine 2′-deoxyribonucleoside.

-

Stereoselective coupling : Yields S- or R-configured adducts at the adenine-mitosene linkage .

-

Deprotection : Fluoride-based methods remove protecting groups to yield final dA adducts .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | 6-fluoropurine nucleoside, protected triaminomitosenes | Protected dA adducts (S/R) |

| Deprotection | Fluoride (e.g., tetrabutylammonium fluoride) | Final dA adducts (S/R) |

Analytical Methods for Adduct Detection

Liquid chromatography/electrospray tandem mass spectrometry (LC/ES-MS) is used to map DMC-DNA adducts in cells:

Biological Implications

DMC’s β adducts correlate with:

-

Enhanced cytotoxicity : Higher β adduct frequency in human cancer cells (e.g., MCF-7) compared to MC .

-

p53-independent cell death : β adducts trigger condensed nuclear morphology and Chk1 depletion via proteasomal pathways .

| Drug | Adduct Stereochemistry | Cytotoxicity (vs MC) | Mechanism |

|---|---|---|---|

| DMC | β (cis) | Higher | p53-independent, Chk1 depletion |

| MC | α (trans) | Lower | p53-dependent pathways |

科学研究应用

Synthesis of DMC

The synthesis of DMC has been extensively studied to facilitate its application in research. Recent advancements include:

- Diastereospecific Chemical Synthesis : This method allows for the generation of both stereoisomeric DMC-dA adducts, which are crucial for studying their biological effects .

- Density Functional Theory Calculations : These calculations help understand the energy dynamics involved in the formation of cis and trans adducts, providing insights into their stability and reactivity in cellular environments .

Research Applications

DMC has several significant applications in scientific research:

Cancer Research

DMC's ability to form ICLs makes it a valuable tool in cancer therapy research. Studies have shown that DMC can induce cell death in various cancer cell lines by disrupting DNA replication processes. Its differential stereochemistry compared to MC may lead to varied biochemical responses, making it a subject of interest for optimizing cancer treatments .

DNA Damage Studies

DMC serves as a substrate for investigating DNA damage signaling and repair mechanisms. By studying the adducts formed by DMC, researchers can gain insights into how cells respond to DNA damage and the efficacy of repair pathways .

Pharmacological Studies

The pharmacological properties of DMC are being explored to understand its potential as a therapeutic agent. Its unique mechanism may provide advantages over traditional chemotherapeutics, particularly in targeting resistant cancer types .

Case Study 1: Efficacy in Tumor Models

In a study involving EMT6 mouse mammary tumor cells, DMC was shown to produce both ICLs and monoadducts. The results indicated that treatment with DMC led to significant tumor cell death compared to untreated controls, highlighting its potential as an effective chemotherapeutic agent .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms behind DMC-induced cytotoxicity. The research demonstrated that DMC preferentially forms cis adducts under specific conditions, which may contribute to its unique biological effects compared to MC. This finding emphasizes the importance of stereochemistry in drug design and efficacy .

Data Tables

| Property | Mitomycin C (MC) | This compound (DMC) |

|---|---|---|

| Carbamate Group | Present | Absent |

| Major Adduct Type | Trans (α) | Cis (β) |

| Cytotoxic Mechanism | ICLs & Monoadducts | ICLs & Monoadducts |

| Stereochemistry Preference | α Adducts | β Adducts |

作用机制

Decarbamoylmitomycin C exerts its effects primarily through DNA alkylation. The compound forms monoadducts and cross-links with DNA, disrupting the DNA structure and leading to cell death. This process involves the formation of reactive intermediates that interact with the DNA bases, particularly guanine .

The molecular targets of this compound include DNA and various proteins involved in DNA repair and cell cycle regulation. The pathways affected by the compound include those related to DNA damage response and apoptosis .

相似化合物的比较

Decarbamoylmitomycin C is compared with other mitomycin derivatives, such as mitomycin C. The key differences include:

Chemical Structure: This compound lacks the carbamate group at the C10 position, which alters its reactivity and biological activity.

Biological Activity: The compound exhibits different cytotoxicity profiles compared to mitomycin C, with a more rapid activation of p53-independent cell death pathways.

DNA Adduct Formation: The stereochemistry of the DNA adducts formed by this compound differs from those formed by mitomycin C, leading to distinct biological effects.

Similar compounds include other mitomycin derivatives, such as mitomycin A and mitomycin B, which also act as DNA alkylating agents but have different chemical structures and biological activities .

属性

CAS 编号 |

26909-37-5 |

|---|---|

分子式 |

C14H17N3O4 |

分子量 |

291.3 g/mol |

IUPAC 名称 |

(4S,6S,7R,8S)-11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |

InChI |

InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3/t6-,7+,13+,14-/m1/s1 |

InChI 键 |

OUADMZZEIRSDSG-NKFUZKMXSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |

手性 SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4)N |

规范 SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

10-Decarbamoylmitomycin C; 10-Decarbamoyl mitomycin C; BRN 5608775; CCRIS 5160; DCMC; Decarbamoyl mitomycin C; Decarbamoylmitomycin C; Decarbamylmitomycin C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。